molecular formula C9H10IN3 B12826866 5-Iodo-7-isopropyl-7H-pyrrolo[2,3-c]pyridazine

5-Iodo-7-isopropyl-7H-pyrrolo[2,3-c]pyridazine

Cat. No.: B12826866
M. Wt: 287.10 g/mol
InChI Key: MPHAYTVTXFLWFX-UHFFFAOYSA-N
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Description

5-Iodo-7-isopropyl-7H-pyrrolo[2,3-c]pyridazine is a heterocyclic compound that features an iodine atom and an isopropyl group attached to a pyrrolo[2,3-c]pyridazine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-7-isopropyl-7H-pyrrolo[2,3-c]pyridazine typically involves the iodination of a pyrrolo[2,3-c]pyridazine precursor. One common method includes dissolving the precursor in a solvent like dimethylformamide (DMF) and adding an iodinating agent such as N-iodosuccinimide (NIS) at low temperatures. The reaction mixture is then stirred at room temperature overnight, followed by the addition of a saturated sodium thiosulfate solution to quench the reaction. The product is isolated by filtration, washed with water, and dried under vacuum .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 5-Iodo-7-isopropyl-7H-pyrrolo[2,3-c]pyridazine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrrolo[2,3-c]pyridazine ring.

    Coupling Reactions: It can engage in coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.

    Coupling Reactions: Palladium-catalyzed coupling reactions using reagents like aryl halides and bases are common.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while coupling reactions could produce biaryl compounds.

Scientific Research Applications

5-Iodo-7-isopropyl-7H-pyrrolo[2,3-c]pyridazine has several applications in scientific research:

    Medicinal Chemistry: It is explored as a potential scaffold for developing new drugs, particularly for targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.

    Biological Studies: It serves as a probe in biological assays to study enzyme activity or protein interactions.

    Industrial Applications: The compound’s derivatives may be used in the production of agrochemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Iodo-7-isopropyl-7H-pyrrolo[2,3-c]pyridazine involves its interaction with specific molecular targets. The iodine atom and the isopropyl group play crucial roles in binding to active sites of enzymes or receptors. The compound can inhibit or activate these targets by forming stable complexes, thereby modulating biological pathways. Detailed studies on its mechanism of action are ongoing, with a focus on understanding its effects at the molecular level .

Comparison with Similar Compounds

  • 5-Iodo-7H-pyrrolo[2,3-d]pyrimidine
  • 4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine
  • 5-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine

Comparison: 5-Iodo-7-isopropyl-7H-pyrrolo[2,3-c]pyridazine is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for specific applications .

Properties

Molecular Formula

C9H10IN3

Molecular Weight

287.10 g/mol

IUPAC Name

5-iodo-7-propan-2-ylpyrrolo[2,3-c]pyridazine

InChI

InChI=1S/C9H10IN3/c1-6(2)13-5-8(10)7-3-4-11-12-9(7)13/h3-6H,1-2H3

InChI Key

MPHAYTVTXFLWFX-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C2=C1N=NC=C2)I

Origin of Product

United States

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